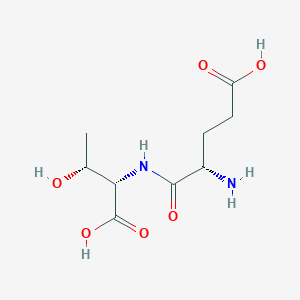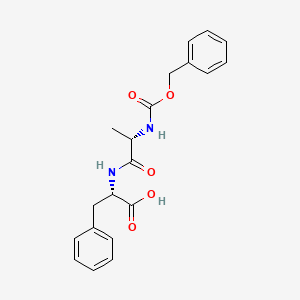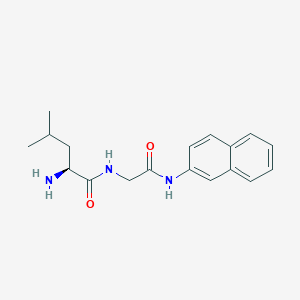
L-leucylglycine 2-naphthylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-leucylglycine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-leucylglycine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a dipeptide.
科学的研究の応用
Enzyme Hydrolysis Studies
L-leucylglycine 2-naphthylamide (LNA) has been a significant substrate in studying enzyme hydrolysis. Fleisher, Pankow, and Warmka (1964) compared the hydrolysis of LNA and L-leucylglycine (LG) by human serum, revealing different enzymes responsible for hydrolyzing these compounds, suggesting the presence of distinct leucine aminopeptidases (Fleisher, Pankow, & Warmka, 1964).
Clinical Diagnostic Value
Banks et al. (1960) discussed the clinical usefulness of serum assays of leucine aminopeptidase determined by hydrolysis of LNA, highlighting differences in interpretation from tests using LG as the substrate (Banks, Pineda, Goldbarg, & Rutenburg, 1960).
Biochemical Research
Panveliwalla and Moss (1966) used LNA in biochemical research, examining aminopeptidase activities across various human tissues, and assessing enzyme characteristics through LNA hydrolysis kinetics (Panveliwalla & Moss, 1966).
Insect Enzyme Studies
Valencia, de Sá, and Jiménez (2014) studied the enzymatic activity of leucine aminopeptidase in the intestinal tract of the sugarcane giant borer, using LNA as a substrate. This work highlights the potential for using LNA in researching natural LAP inhibitors (Valencia, de Sá, & Jiménez, 2014).
特性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChIキー |
REBHTGLALGGOMA-INIZCTEOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
ピクトグラム |
Health Hazard |
配列 |
LG |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


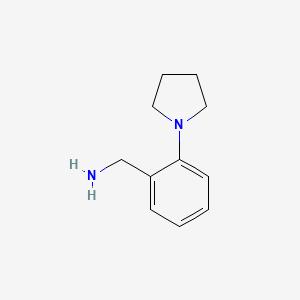
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
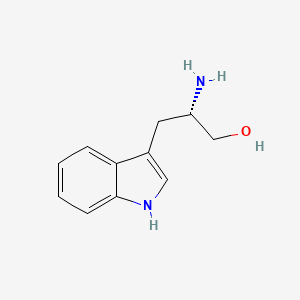
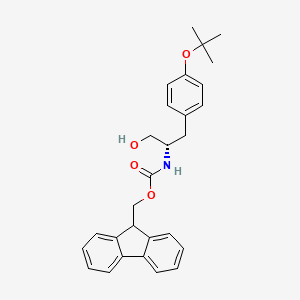
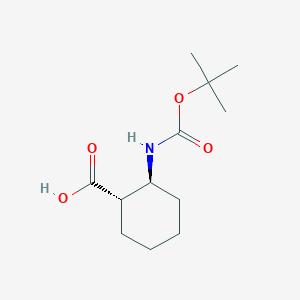
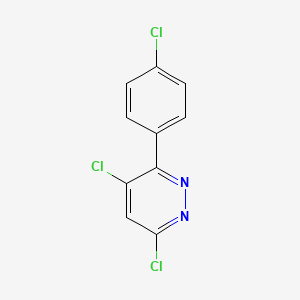

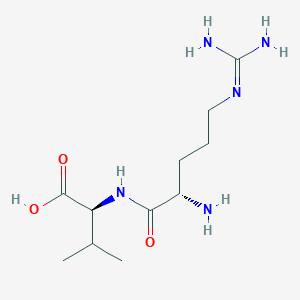
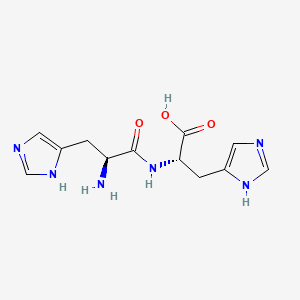
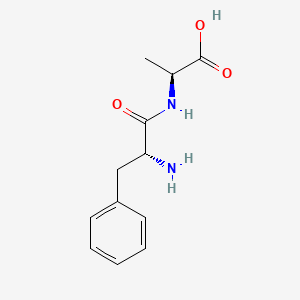
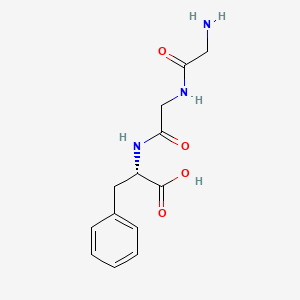
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
